Cas no 59888-47-0 (2,10,10-trimethyl-3-methylidene-10a-sulfanylpyrazino[1,2-a]indole-1,4-dione)
59888-47-0 structure
Product Name:2,10,10-trimethyl-3-methylidene-10a-sulfanylpyrazino[1,2-a]indole-1,4-dione
CAS-nummer:59888-47-0
MF:C15H16N2O2S
MW:288.364742279053
CID:950835
PubChem ID:325327
Update Time:2025-04-19
2,10,10-trimethyl-3-methylidene-10a-sulfanylpyrazino[1,2-a]indole-1,4-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 2,10,10-trimethyl-3-methylidene-10a-sulfanylpyrazino[1,2-a]indole-1,4-dione
- 10a-mercapto-2,10,10-trimethyl-3-methylene-2,3,10,10a-tetrahydro-pyrazino[1,2-a]indole-1,4-dione
- AC1L6W0A
- NSC293876
- DTXSID10315293
- NSC-293876
- 59888-47-0
-
- Inchi: 1S/C15H16N2O2S/c1-9-12(18)17-11-8-6-5-7-10(11)14(2,3)15(17,20)13(19)16(9)4/h5-8,20H,1H2,2-4H3
- InChI-sleutel: JALVYQJDUCJTQG-UHFFFAOYSA-N
- LACHT: SC12C(N(C)C(=C)C(N1C1C=CC=CC=1C2(C)C)=O)=O
Berekende eigenschappen
- Exacte massa: 288.09338
- Monoisotopische massa: 288.09324893g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 0
- Complexiteit: 516
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 41.6Ų
Experimentele eigenschappen
- PSA: 40.62
- LogboekP: 1.92550
2,10,10-trimethyl-3-methylidene-10a-sulfanylpyrazino[1,2-a]indole-1,4-dione Gerelateerde literatuur
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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